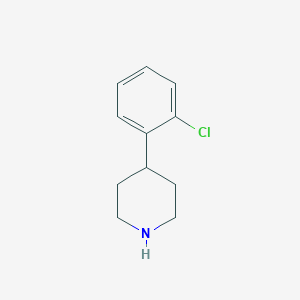

4-(2-Chlorophenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

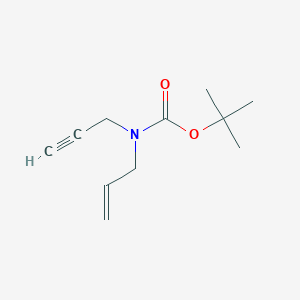

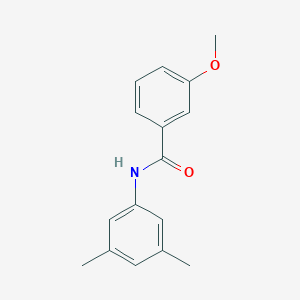

4-(2-Chlorophenyl)piperidine is a compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 g/mol . The compound is also known by other names such as Piperidine, 4-(2-chlorophenyl)-, and has a CAS number 100129-35-9 .

Molecular Structure Analysis

The IUPAC name for 4-(2-Chlorophenyl)piperidine is the same . The InChI string is InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 , and the canonical SMILES string is C1CNCCC1C2=CC=CC=C2Cl .Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)piperidine has a molecular weight of 195.69 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 195.0814771 g/mol . The compound has a topological polar surface area of 12 Ų, a heavy atom count of 13, and a complexity of 154 .Applications De Recherche Scientifique

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Method of Application

The specific methods of application or experimental procedures vary widely depending on the specific pharmaceutical application. Generally, these compounds are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Results or Outcomes

The outcomes also vary depending on the specific pharmaceutical application. However, piperidine derivatives have shown promising results in the discovery and biological evaluation of potential drugs .

Synthesis of N-Substituted Piperidine Derivatives

N-substituted piperidine derivatives like 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles have been synthesized .

Method of Application

An efficient and convenient procedure has been developed for the synthesis of these derivatives .

Results or Outcomes

The specific results or outcomes of this synthesis were not detailed in the source .

Analgesic and Hypotensive Activities

Four derivatives of 4-(4 -chlorophenyl)-4-hydroxypiperidine were prepared and their analgesic and hypotensive activities determined .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes of these activities were not detailed in the source .

Use in the Synthesis of Pharmaceutical Products

Piperidine derivatives, including “4-(2-Chlorophenyl)piperidine”, are used in the synthesis of various pharmaceutical products .

Method of Application

The specific methods of application or experimental procedures vary widely depending on the specific pharmaceutical product being synthesized .

Results or Outcomes

The outcomes also vary depending on the specific pharmaceutical product. However, piperidine derivatives have shown promising results in the discovery and biological evaluation of potential drugs .

Anticancer, Antiviral, Antimalarial, and Other Therapeutic Applications

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Results or Outcomes

The specific results or outcomes of these therapeutic applications were not detailed in the source .

Use in the Treatment of Psychotic Disorders

Haloperidol, a derivative of “4-(2-Chlorophenyl)piperidine”, is extensively used in current psychiatric practice for the treatment of various psychotic disorders .

Results or Outcomes

While Haloperidol is known to be toxic and sometimes cause poisoning, it generally has a positive therapeutic effect .

Use in the Synthesis of Donepezil Analogues

Piperidone-based templates, including “4-(2-Chlorophenyl)piperidine”, are used as scaffolds to access chirally enriched Donepezil analogues .

Method of Application

A high-yielding double aza-Michael reaction is used as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .

Results or Outcomes

The piperidones were further converted into analogues of Donepezil, an acetylcholinesterase inhibiting drug used in the treatment of Alzheimer’s disease .

Use in the Synthesis of Various Organic Compounds

“4-(2-Chlorophenyl)piperidine” is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Method of Application

The specific methods of application or experimental procedures vary widely depending on the specific organic compound being synthesized .

Results or Outcomes

The outcomes also vary depending on the specific organic compound. However, piperidine derivatives have shown promising results in the discovery and biological evaluation of potential drugs .

Use in the Synthesis of Nitrogen Bearing Heterocyclic Compounds

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Results or Outcomes

Compounds with piperidine moiety show a wide variety of biologic activities .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(2-Chlorophenyl)piperidine, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-(2-chlorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZVQFEBKPDRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585660 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)piperidine | |

CAS RN |

100129-35-9 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)